3-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c19-16-3-1-2-14(10-16)17(22)20-11-13-4-7-21(8-5-13)18(23)15-6-9-24-12-15/h1-3,6,9-10,12-13H,4-5,7-8,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDUUNVQVRNWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target serine/threonine-protein kinases, which play a crucial role in various processes such as neuronal proliferation, differentiation, migration, and programmed cell death.
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which similar compounds participate in, is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. This reaction can lead to the formation of new organic compounds, potentially affecting various biochemical pathways.
Result of Action
The involvement of similar compounds in suzuki–miyaura (sm) cross-coupling reactions suggests that this compound could potentially contribute to the formation of new carbon–carbon bonds, leading to the synthesis of new organic compounds.
Action Environment
The success of suzuki–miyaura (sm) cross-coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions. This suggests that the compound’s action could potentially be influenced by factors such as temperature, pH, and the presence of other chemical groups.
Biological Activity
3-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C18H19BrN2O3
- Molecular Weight: 391.265 g/mol
- IUPAC Name: 3-bromo-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzamide
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Kinases: The compound may inhibit specific kinases involved in cell signaling pathways, potentially affecting cell proliferation and survival.
- Receptors: It may bind to receptors influencing neurotransmitter release or other physiological responses.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Inhibits cancer cell proliferation through kinase inhibition and apoptosis induction. |
| Antimicrobial | Shows activity against various bacterial strains, suggesting potential as an antibiotic. |
| Neuroprotective | May protect neuronal cells from oxidative stress and apoptosis in neurodegenerative models. |
Anticancer Activity
A study evaluating the cytotoxic effects of this compound on glioma cells demonstrated significant inhibitory effects on cell viability. The compound was tested at various concentrations, showing an IC50 value indicative of potent anticancer properties.
Antimicrobial Properties
In vitro studies have shown that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a lead compound for antibiotic development.
Neuroprotective Effects
Research involving neuroprotective assays indicated that the compound could significantly reduce neuronal cell death induced by oxidative stress. This suggests its potential utility in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Activity | IC50/ MIC Values |
|---|---|---|
| 5-bromo-N-(piperidin-4-yl)benzamide | Anticancer | IC50 = 700 nM |
| N-(4-bromophenyl)-N’-(4-methylpiperidin-1-yl)methylbenzamide | Antimicrobial | MIC = 2 µg/mL |
| N-(4-chlorophenyl)-N’-(4-methylpiperidin-1-yl)methylbenzamide | Neuroprotective | IC50 = 500 nM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide with analogs that share its benzamide core or piperidine modifications. Key differences in substituents, molecular properties, and biological implications are highlighted.
Substituent Variations on the Piperidine Ring
Analysis :
- Furan vs. However, BK13151’s sulfonamide may improve solubility in aqueous environments .
- Bicyclic vs. Monocyclic Substituents: The tetrahydrocinnolinyl group () introduces rigidity and bulk, likely altering binding pocket compatibility compared to the smaller furan substituent.
Benzamide Core Modifications
Structural and Crystallographic Insights
’s crystal structure analysis of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide reveals critical conformational details applicable to the target compound:
- Piperidine Ring Conformation : Adopts a half-chair conformation, with puckering parameters (q₂ = 0.0280 Å, q₃ = 0.5563 Å) influencing spatial arrangement and intermolecular interactions.
- Intermolecular Interactions : Hydrogen-bonding motifs (e.g., R₁²(7) chains) suggest similar packing behaviors in brominated analogs, impacting solubility and crystallinity .
Q & A
Advanced Research Question
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions (e.g., hydrogen bonds with piperidine carbonyl) .
- MD Simulations : Analyze residence time by simulating ligand-receptor complexes over 100 ns trajectories. For example, furan carbonyl interactions with His479 in RORγt stabilize binding .
- Free Energy Calculations : MM-GBSA predicts ΔG to rank analogs (e.g., ∆G < -40 kcal/mol indicates high affinity) .
Validation : Cross-check computational results with experimental IC and SPR data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
